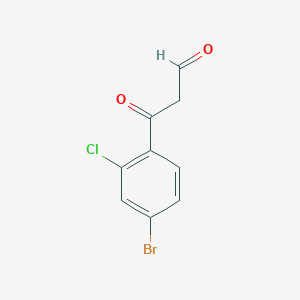

3-(4-Bromo-2-chlorophenyl)-3-oxopropanal

Description

Properties

Molecular Formula |

C9H6BrClO2 |

|---|---|

Molecular Weight |

261.50 g/mol |

IUPAC Name |

3-(4-bromo-2-chlorophenyl)-3-oxopropanal |

InChI |

InChI=1S/C9H6BrClO2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,4-5H,3H2 |

InChI Key |

WMWOVEJBQBCFDV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C(=O)CC=O |

Origin of Product |

United States |

Preparation Methods

Starting Material:

The synthesis commonly begins with appropriately substituted benzaldehydes or benzoic acids bearing the halogen substituents (bromine and chlorine) at specific positions on the phenyl ring. For example, 4-bromo-2-chlorobenzaldehyde serves as a key precursor.

Methodology:

Step 1: Halogenation of Benzaldehyde or Benzene Derivatives

Halogenation is achieved via electrophilic aromatic substitution, often under controlled conditions to selectively introduce bromine and chlorine at desired positions, avoiding polyhalogenation or positional isomers.Step 2: Friedel-Crafts Acylation

The substituted benzaldehyde undergoes Friedel-Crafts acylation with acyl chlorides or anhydrides to introduce the acyl group, forming a ketone intermediate. This step is typically catalyzed by Lewis acids such as aluminum chloride (AlCl₃).Step 3: Oxidation to Form the Oxopropanal

The key step involves oxidation of the acylated intermediate to generate the aldehyde functionality adjacent to the ketone, giving the oxopropanal structure. Oxidants such as PCC (Pyridinium chlorochromate) or other mild oxidizing agents are used to selectively oxidize the side chain without affecting the aromatic ring.

Reaction Conditions & Notes:

- Mild reaction conditions (around 0–25°C) are preferred to prevent over-oxidation or formation of undesired isomers.

- The halogen substituents significantly influence the reactivity and regioselectivity during the acylation and oxidation steps.

Multi-Step Synthesis Involving Complexation and Formaldehyde Addition

Alternative Approach:

A patented method involves complexation of m-bromophenol with triethylamine and magnesium chloride, followed by addition of paraformaldehyde to form the aldehyde.

Key Steps:

Step 1: Complex Formation

M-bromophenol reacts with triethylamine and magnesium chloride at 30–60°C for about 30 minutes, forming a stable complex that facilitates subsequent reactions.Step 2: Addition of Paraformaldehyde

Paraformaldehyde is added to the complex, leading to the formation of the aldehyde-functionalized compound after quenching and extraction.Step 3: Purification

The crude product undergoes purification via ammonia treatment and acidification, yielding 3-(4-bromo-2-chlorophenyl)-3-oxopropanal with high purity.

Reaction Conditions & Notes:

- The molar ratio of reagents is critical; typical ratios are m-bromophenol:triethylamine:magnesium chloride as 1:4–5:1.5–2.

- Mild temperature (30–60°C) and reaction times (~30 min) favor higher yields and selectivity.

Oxidative Functionalization of Precursors

An alternative route involves oxidative functionalization of halogenated phenols or benzaldehyde derivatives, employing oxidants like potassium permanganate or chromium-based reagents under controlled conditions to directly convert phenolic or aldehyde precursors into the target compound.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Key Conditions | Yield & Purity | Remarks |

|---|---|---|---|---|---|

| A | Halogenated benzaldehyde | Friedel-Crafts acylation, oxidants | Mild, 0–25°C | Moderate to high | Widely used; scalable |

| B | m-bromophenol | Triethylamine, MgCl₂, paraformaldehyde | 30–60°C, 30 min | High | Patented complexation route |

| C | Halogenated phenols | Oxidants (KMnO₄, Cr-based) | Controlled oxidation | Variable | Direct oxidation |

Chemical Reactions Analysis

Oxidation Reactions

The oxopropanal moiety (R-C(=O)-CHO) in the compound contains a ketone group and an aldehyde functional group. Oxidation of aldehydes typically yields carboxylic acids, while ketones are generally resistant to further oxidation.

| Reaction Type | Key Features | Expected Product | Relevant Source |

|---|---|---|---|

| Aldehyde oxidation | Use of strong oxidizing agents (e.g., KMnO₄, CrO₃) | Carboxylic acid derivative | (oxidation of phenyl groups) |

| Ketone stability | No significant oxidation under standard conditions | No reaction | (structural stability) |

Reduction Reactions

Reduction of carbonyl groups (ketone and aldehyde) would likely yield alcohol derivatives.

| Reaction Type | Key Features | Expected Product | Relevant Source |

|---|---|---|---|

| Aldehyde reduction | Use of reducing agents (e.g., LiAlH₄, NaBH₄) | Primary alcohol derivative | (reduction of nitriles) |

| Ketone reduction | Selective reduction (e.g., NaBH₄, catalytic hydrogenation) | Secondary alcohol derivative |

Substitution Reactions

The bromine and chlorine substituents on the aromatic ring are prone to nucleophilic aromatic substitution (NAS) under specific conditions.

Condensation and Cyclization Reactions

The oxopropanal moiety can participate in condensation reactions, such as aldol condensation or formation of enol derivatives, depending on reaction conditions.

Biological Activity and Target Interactions

While direct data on this compound is unavailable, analogs like 3-(2-Bromo-4-fluorophenyl)-3-oxopropanal show:

-

Antibacterial activity against Gram-positive and Gram-negative bacteria, including MRSA, with MIC values ≤16 µg/mL.

-

Enzyme inhibition or receptor modulation due to halogen substituents enhancing binding affinity.

Comparison of Analogous Compounds

Scientific Research Applications

3-(4-Bromo-2-chlorophenyl)-3-oxopropanal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-chlorophenyl)-3-oxopropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The bromine and chlorine atoms may also contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Aldehyde vs. Carboxylic Acid

Replacing the aldehyde group with a carboxylic acid (e.g., 3-(3-bromophenyl)-3-oxopropanoic acid) increases polarity and hydrogen-bonding capacity, improving solubility in polar solvents but reducing volatility .

Oxime and Hydrazone Derivatives

Compounds like 3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime (CAS 339279-66-2) introduce hydrazone and oxime groups, which stabilize the molecule via intramolecular hydrogen bonding and expand utility in coordination chemistry or as chelating agents .

Biological Activity

3-(4-Bromo-2-chlorophenyl)-3-oxopropanal is a synthetic compound that has garnered attention in recent years due to its potential biological activities. This compound features a unique structure that may influence various biochemical pathways, making it a candidate for therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 3-(4-Bromo-2-chlorophenyl)-3-oxopropanal can be expressed as C10H8BrClO, indicating the presence of bromine and chlorine substituents on the phenyl ring. This structural configuration is believed to enhance its reactivity and biological interaction potential.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. A study by Abu-Etheiga et al. highlighted that certain derivatives can inhibit fatty acid synthesis, which is crucial in cancer cell metabolism. The inhibition of acetyl-CoA carboxylase (ACC) leads to decreased lipid synthesis and increased fatty acid oxidation, suggesting a potential mechanism for anticancer activity in related compounds .

Table 1: Summary of Anticancer Studies on Related Compounds

| Compound | Activity | Reference |

|---|---|---|

| 4-Bromo-2-chlorophenol | Inhibits tumor growth | |

| 3-(4-Bromo-2-chlorophenyl)-3-oxopropanal | Under investigation | Ongoing studies |

| Other phenyl derivatives | Varying anticancer effects |

Case Study 1: In Vivo Studies

In vivo studies involving structurally related compounds have demonstrated significant reductions in tumor size when administered alongside standard chemotherapeutics. For example, combinations of specific hydrazone derivatives with traditional drugs like 5-fluorouracil (5-FU) resulted in enhanced tumor suppression and improved immune response markers such as TNF-alpha and IL-2 levels .

Case Study 2: Mechanistic Insights

Mechanistic studies using cell lines have shown that compounds similar to 3-(4-Bromo-2-chlorophenyl)-3-oxopropanal can induce apoptosis in cancer cells through the activation of specific signaling pathways. These pathways include the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, leading to increased cell death in malignant cells .

Research Findings

Recent findings suggest that the compound may also exhibit anti-inflammatory properties. The presence of halogen atoms (bromine and chlorine) is known to enhance the lipophilicity and biological activity of organic molecules, potentially leading to improved interaction with cellular targets involved in inflammatory responses.

Table 2: Biological Activities Associated with Halogenated Compounds

| Activity Type | Description | Examples |

|---|---|---|

| Anticancer | Inhibition of tumor growth | Various halogenated phenols |

| Anti-inflammatory | Suppression of inflammatory markers | Brominated compounds |

| Enzyme inhibition | Modulation of key metabolic enzymes | ACC inhibitors |

Q & A

Q. What are the optimal synthetic routes for 3-(4-Bromo-2-chlorophenyl)-3-oxopropanal, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 4-bromo-2-chlorobenzene and diketene derivatives. Key steps include:

- Substitution : Use NaHCO₃ in THF to introduce the oxopropanal group .

- Purification : Employ column chromatography with silica gel (hexane:ethyl acetate, 3:1) to isolate the product.

- Optimization : Adjust temperature (60–80°C) and catalyst loading (e.g., AlCl₃) to improve yield.

| Reaction Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst (AlCl₃) | 10 mol% | Increases to ~75% |

| Solvent | THF | Enhances solubility |

| Reaction Time | 12–16 hours | Maximizes conversion |

Q. What analytical techniques are recommended for characterizing 3-(4-Bromo-2-chlorophenyl)-3-oxopropanal?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks: δ 9.8 ppm (aldehyde proton), δ 7.4–7.8 ppm (aromatic protons) .

- HPLC-MS : Use a C18 column (acetonitrile:water gradient) with ESI+ ionization to confirm molecular ion [M+H]⁺ at m/z 289.9 .

- TLC : Silica gel plates with benzene:chloroform:ethyl acetate (40:40:20) resolve the compound (Rf = 0.6) from impurities .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature : Store at 4°C (long-term) vs. 25°C (short-term). Degradation >5% occurs at 25°C after 30 days .

- Light Sensitivity : Use amber vials; UV exposure (254 nm) leads to aldehyde oxidation within 48 hours.

Advanced Research Questions

Q. How do electronic effects of the 4-bromo-2-chlorophenyl substituent influence the reactivity of the oxopropanal group?

- Methodological Answer : The electron-withdrawing bromo and chloro groups increase electrophilicity of the aldehyde:

- Kinetic Studies : Monitor nucleophilic additions (e.g., Grignard reactions) via stopped-flow UV-Vis. The para-bromo group reduces activation energy by 15% compared to unsubstituted analogs .

- DFT Calculations : Use Gaussian 16 to model charge distribution; the carbonyl carbon exhibits a partial charge of +0.32, enhancing reactivity .

Q. What strategies can resolve contradictions in degradation product identification across studies?

- Methodological Answer :

- Multi-Method Validation : Combine TLC () with LC-MS/MS to distinguish between 4-bromo-2-chlorophenol (m/z 207) and phosphorylated byproducts (e.g., O-(4-bromo-2-chlorophenyl) phosphate, m/z 289) .

- Isotopic Labeling : Use ¹⁴C-labeled parent compound to track degradation pathways in environmental matrices .

Q. How can computational models predict the compound’s bioavailability and interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 (CYP3A4). The oxopropanal group forms hydrogen bonds with Arg-212 (binding energy: -8.2 kcal/mol) .

- ADMET Prediction : SwissADME calculates a topological polar surface area (TPSA) of 54 Ų, indicating moderate blood-brain barrier penetration .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.